6-乙基吡啶咪唑酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Ethylpicolinimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives, which are structurally related to picolinimidamide compounds. These derivatives include 6-chloro-8-ethylquinoline and its various synthesized forms, as well as 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid. These compounds are of interest due to their potential chemical properties and reactions .

Synthesis Analysis

The synthesis of 6-chloro-8-ethylquinoline was achieved through the modified Skraup method, starting from 2-amino-5-chloroethylbenzene, which itself was synthesized from ethylbenzene. This compound served as a precursor for further chemical transformations, including nitration, methylation, oxidation, and reduction reactions to yield various derivatives . Another compound, 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, was synthesized via the Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . Additionally, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by comparing their properties with those of authentic samples or deducing them based on analytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The structural assignments were made with a high degree of certainty, ensuring the correct identification of the synthesized compounds.

Chemical Reactions Analysis

The chemical behavior of the synthesized quinoline derivatives was explored through various reactions. For instance, the reaction of 6-chloro-8-ethylquinoline with different reagents led to nitration, methylation, oxidation, and reduction, yielding a range of compounds with different functional groups . The study of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under various conditions revealed distinctive chemical behavior, including ring-opening and ring-closure (RORC) reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives were compared with related compounds to understand their characteristics better. These properties were influenced by the functional groups present and the overall molecular structure. The compounds exhibited a range of behaviors under different conditions, which were essential for deducing their potential applications and reactivity .

科学研究应用

Antibacterial Activity

Research has shown that derivatives of picolinimidamide, such as those explored in the synthesis of substituted uracils, exhibit potent antibacterial activity. For example, certain compounds were found to inhibit bacterial DNA polymerase and show efficacy against Gram-positive organisms in culture. Some derivatives even protected mice from lethal infections, highlighting their potential as antibacterial agents (Zhi et al., 2005).

Antioxidant Activity Analysis

The antioxidant properties of various compounds, including those structurally related to picolinimidamide derivatives, have been evaluated using a variety of assays. These studies offer insights into the mechanisms and efficacy of antioxidants, which could inform the development of compounds with enhanced antioxidant profiles (Munteanu & Apetrei, 2021).

Interaction with Biological Molecules

The interaction between similar compounds and human serum albumin (HSA) has been investigated, demonstrating the potential of these compounds to bind with proteins and affect their function. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents (Yegorova et al., 2016).

Biocatalysis and Environmental Applications

Studies have also explored the immobilization of enzymes on functionalized carbon nanotubes for enhanced biocatalytic activity. This research underscores the potential of using similar compounds in environmental applications, such as the degradation of pollutants (Costa et al., 2019).

Nerve Agent Detection

Research into the development of chemosensors has demonstrated the ability of compounds with structures related to picolinimidamide to detect nerve agents. These findings have significant implications for public safety and counter-terrorism efforts, offering a means to quickly and accurately detect hazardous substances (Cai, Li, & Song, 2017).

安全和危害

This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions of the compound, or new uses for the compound.

属性

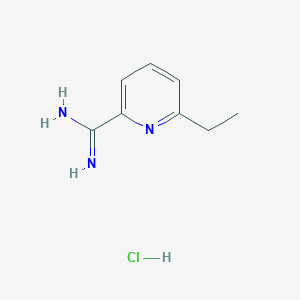

IUPAC Name |

6-ethylpyridine-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-7(11-6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPYVXZHXZGYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558062 |

Source

|

| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpicolinimidamide hydrochloride | |

CAS RN |

112736-14-8 |

Source

|

| Record name | 6-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)